molecular formula C23H30N2O7S B4028570 Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate

Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B4028570
M. Wt: 478.6 g/mol
InChI Key: YPODGEBUCLNJLW-UHFFFAOYSA-N
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Description

Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis, on the other hand, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain enzymes or interact with cellular receptors, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate include other thiophene derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and applications. The presence of the triethoxybenzoyl and carbamoyl groups, along with the thiophene ring, provides a versatile scaffold for further functionalization and exploration in various fields .

Properties

IUPAC Name

propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O7S/c1-7-29-15-10-14(11-16(30-8-2)18(15)31-9-3)21(27)25-22-17(20(24)26)13(6)19(33-22)23(28)32-12(4)5/h10-12H,7-9H2,1-6H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPODGEBUCLNJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
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Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
Reactant of Route 3
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Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
Reactant of Route 4
Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
Reactant of Route 6
Propan-2-yl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate

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